molecular formula C11H24O B14322255 2-Decanol, 8-methyl- CAS No. 110072-54-3

2-Decanol, 8-methyl-

Cat. No.: B14322255
CAS No.: 110072-54-3
M. Wt: 172.31 g/mol
InChI Key: QXDCUXPLCGLNNP-UHFFFAOYSA-N
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Description

Contextualization within Branched-Chain Alcohols and Complex Semiochemicals

2-Decanol (B1670014), 8-methyl- belongs to the class of branched-chain alcohols. These are aliphatic alcohols characterized by a non-linear carbon chain. cymitquimica.comcymitquimica.com This structural feature can influence their physical properties, such as boiling point and solubility, and their biological activity.

Its primary significance lies in its role as a precursor to 8-methyldecan-2-yl propanoate, a known semiochemical. google.comherts.ac.uk Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. In this case, 8-methyldecan-2-yl propanoate functions as a sex pheromone for the western corn rootworm (Diabrotica virgifera virgifera), a major agricultural pest. google.comherts.ac.ukmdpi.com The alcohol moiety, 2-decanol, 8-methyl-, is a critical component of this pheromone.

Historical Scientific Investigations Leading to its Identification as a Bioactive Metabolite

The journey to identifying 2-Decanol, 8-methyl- as a component of a bioactive molecule began with studies into the chemical communication of the western corn rootworm. Researchers isolated and identified the female-produced sex pheromone as 8-methyldecan-2-yl propanoate. google.commdpi.com This discovery was a significant breakthrough in understanding the reproductive behavior of this pest and opened the door for new control strategies.

The identification process involved the analysis of volatile compounds released by virgin female beetles. Through techniques like gas chromatography coupled with electroantennographic detection (GC-EAD) and mass spectrometry (GC-MS), scientists were able to pinpoint the specific compound that elicited a response in male antennae. nih.gov Subsequent synthesis of 8-methyldecan-2-yl propanoate confirmed its identity and biological activity. google.com This process implicitly identified 2-decanol, 8-methyl- as the alcohol component of this vital pheromone.

Overview of Principal Academic Research Trajectories for the Compound

Following its identification as a key component of a major insect pheromone, research on 2-Decanol, 8-methyl- and its propanoate ester has followed several key trajectories:

Synthesis and Stereochemistry: A significant area of research has been the chemical synthesis of 2-Decanol, 8-methyl- and its propanoate. google.commdpi.com A primary focus has been the development of stereoselective synthetic routes to produce specific stereoisomers of the pheromone. mdpi.com This is crucial for studying the biological activity of each isomer and for producing the most effective lure for pest management.

Pest Management and Monitoring: The synthetic pheromone, 8-methyldecan-2-yl propanoate, is used in traps to monitor populations of the western corn rootworm and related species. google.comakjournals.com Research has focused on optimizing trap design and bait formulations to improve capture efficiency. akjournals.com The racemic mixture of the pheromone has been shown to be effective in attracting the western corn rootworm. google.comakjournals.com

Behavioral and Electrophysiological Studies: Scientists have investigated the behavioral responses of different Diabrotica species to the various stereoisomers of 8-methyldecan-2-yl propanoate. scielo.br These studies help to understand the specificity of the pheromone signal and its role in reproductive isolation between species. researchgate.net

Inhibition and Synergism: Research has also explored compounds that can inhibit or enhance the attractiveness of the pheromone. For instance, 8-methyldecan-2-yl acetate (B1210297) has been identified as an inhibitor of the pheromone's activity in the western corn rootworm. researchgate.net

Significance of Stereochemistry in the Biological Activity of Alkyl-Branched Decanols

The biological activity of 8-methyldecan-2-yl propanoate is highly dependent on its stereochemistry. The molecule has two chiral centers, at the C2 and C8 positions, meaning it can exist as four different stereoisomers: (2R,8R), (2S,8S), (2R,8S), and (2S,8R). mdpi.comscielo.br

Research has demonstrated that different species of Diabrotica respond differently to these stereoisomers:

Diabrotica virgifera virgifera (western corn rootworm) males are attracted to the (2R,8R)- and (2S,8R)-isomers. scielo.br

Diabrotica barberi (northern corn rootworm) responds to the (2R,8R)-isomer. scielo.br

Diabrotica porracea is attracted exclusively to the (2S,8R)-isomer. scielo.br

This differential response highlights the crucial role of stereochemistry in the specificity of pheromonal communication. The precise three-dimensional shape of the molecule is critical for binding to the correct receptors in the male insect's antennae and eliciting a behavioral response. The synthesis of specific stereoisomers of 2-Decanol, 8-methyl- is therefore essential for producing species-specific lures for pest management and for studying the fundamental principles of chemical ecology. scielo.br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110072-54-3

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

8-methyldecan-2-ol

InChI

InChI=1S/C11H24O/c1-4-10(2)8-6-5-7-9-11(3)12/h10-12H,4-9H2,1-3H3

InChI Key

QXDCUXPLCGLNNP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCC(C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Decanol, 8 Methyl and Its Bioactive Esters

Diastereoselective and Enantioselective Synthetic Approaches

Strategies for Diastereomeric Mixture Preparation of 8-Methyl-2-decanol

A general and efficient method for the synthesis of diastereomeric mixtures of alkyl-branched insect pheromones, such as 8-methyl-2-decanol, has been developed. nih.govresearchgate.net This approach is valuable when diastereomeric mixtures are effective for practical applications, such as in pest management. nih.gov The synthesis is designed to be scalable and proceeds in good yields. nih.gov

The synthesis commences with the reaction of a ketone with a lithium acetylide ethylenediamine (B42938) complex. nih.govresearchgate.netresearcher.life This step is crucial as it introduces the propargylic alcohol functionality which contains the characteristic branch of the target molecule. nih.govresearchgate.net This reaction serves as the foundation for building the carbon skeleton of the desired pheromone.

Following the formation of the propargylic alcohol, it is converted to its acetate (B1210297) derivative. nih.gov This acetate then undergoes a copper(I)-mediated alkylation with a primary alkyl halide. nih.govwikipedia.org This reaction results in the formation of a trisubstituted allene (B1206475) with the desired chain length. nih.govacs.org The allene is subsequently isomerized using an alkali metal amide of either ethylenediamine or 1,3-diaminopropane (B46017) to yield a terminal acetylene (B1199291) with the alkyl branch. nih.govresearcher.lifecdnsciencepub.com

The terminal triple bond of the acetylene intermediate is then converted into a methyl ketone. nih.govresearcher.life This transformation is a key step in creating the final functional group of the target alcohol. The concluding step of the synthesis is the reduction of the methyl ketone to the corresponding methyl carbinol, yielding the diastereomeric mixture of 8-methyl-2-decanol. nih.govresearcher.lifeconicet.gov.ar

Copper(I)-Mediated Alkylation and Allene Isomerization Pathways

Asymmetric Synthesis Methodologies for Enantiopure Isomers of 2-Decanol (B1670014), 8-methyl- Propanoate

The synthesis of enantiomerically pure isomers of 8-methyl-2-decyl propanoate is critical, as different stereoisomers can elicit varied responses in insects. nih.gov For instance, the (2R,8R) and (2S,8R) stereoisomers are attractive to the western corn rootworm. google.com Various asymmetric strategies have been developed to achieve high stereocontrol. nih.govresearchgate.net

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily inducing chirality in a substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org In the synthesis of 8-methyl-2-decyl propanoate isomers, chiral auxiliaries have been instrumental in achieving high enantiomeric purity. nih.govresearchgate.netsemanticscholar.org

One notable approach involves the use of Evans-type chiral auxiliaries. nih.govresearchhub.com For example, the synthesis of all four stereoisomers of 8-methyldecan-2-yl propanoate was achieved through a convergent route where the key step was a Julia-Kocienski olefination between a chiral BT-sulfone and a chiral aldehyde. nih.govresearchgate.net The chiral aldehydes were prepared using an Evans auxiliary to direct a methylation reaction, establishing the desired stereocenter. nih.gov This strategy provided the four stereoisomers in total yields of 24–29% over a six-step sequence. nih.govresearchgate.net

Another strategy utilizes chiral compounds derived from microbial sources as starting materials. pherobase.com For instance, the propionates of (2R,8R)- and (2S,8R)-8-methyl-2-decanol have been synthesized from (R)-(+)-citronellol and the enantiomers of ethyl β-hydroxybutyrate, which are of microbial origin. researchgate.net These methods highlight the versatility of chiral pool starting materials in constructing complex, enantiopure molecules.

Table 1: Synthetic Strategies for 2-Decanol, 8-methyl- and its Propanoate Ester

Target Compound Synthetic Strategy Key Reactions Reference
Diastereomeric mixture of 8-methyl-2-decanol General method for alkyl-branched pheromones Ketone-lithium acetylide reaction, Cu(I)-mediated alkylation, allene isomerization, triple bond conversion, ketone reduction nih.gov
Enantiopure isomers of 8-methyl-2-decyl propanoate Asymmetric synthesis using chiral auxiliaries Julia-Kocienski olefination, Evans auxiliary-directed methylation nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
2-Decanol, 8-methyl-
8-Methyl-2-decyl propanoate
(2R,8R)-8-Methyl-2-decyl propanoate
(2S,8R)-8-Methyl-2-decyl propanoate
(2R,8S)-8-Methyl-2-decyl propanoate
(2S,8S)-8-Methyl-2-decyl propanoate
Lithium acetylide ethylenediamine complex
(R)-(+)-citronellol
Enzyme-Catalyzed Reductions for Stereoselective Transformation

Enzymatic reactions offer a powerful tool for achieving high stereoselectivity in the synthesis of chiral alcohols. For the preparation of 8-methyl-2-decanol, enzyme-catalyzed reductions of the corresponding ketone, 8-methyl-2-decanone, provide a direct route to specific stereoisomers.

One notable method employs Novo's Mucor miehei lipase (B570770), which demonstrates considerable enantioselectivity. This enzyme has been successfully used to resolve racemic 8-methyl-2-decanols, yielding products with high configurational purity at the carbinol carbon (the C-2 position). researchgate.net The process often involves the kinetic resolution of racemic esters of the alcohol. For instance, the lipase can selectively hydrolyze one enantiomer of the ester, leaving the other unreacted and allowing for their separation. This enzymatic resolution is a convenient way to obtain specific stereoisomers of the alcohol, which can then be used to produce esters with desired configurations for biological studies. researchgate.net

Another approach involves the use of alcohol dehydrogenases. For example, an alcohol dehydrogenase from the hyperthermophilic archaeon Pyrococcus furiosus can catalyze the reduction of various ketones to enantiomerically pure chiral alcohols. usm.my Similarly, lyophilized cells of Rhodococcus have been used in an oxidation/reduction biochemical process to invert (R)-alcohols to their (S)-counterparts, achieving high enantiomeric excess (e.e.). usm.my These biocatalytic methods highlight the potential of enzymes to create specific, biologically active stereoisomers of 2-decanol, 8-methyl-. mdpi.comresearchgate.net

Convergent Synthesis Utilizing Julia–Kocienski Olefination

A highly effective and convergent approach for synthesizing the four stereoisomers of 8-methyldecan-2-yl propionate (B1217596), a known sex pheromone, utilizes the Julia–Kocienski olefination as the key strategic step. researchgate.netnih.gov This powerful carbon-carbon double bond-forming reaction allows for the coupling of two complex fragments late in the synthesis, which is an efficient strategy for building the target molecule. wikipedia.org

The Julia-Kocienski olefination reaction itself proceeds by reacting the sulfone with a strong base, like sodium bis(trimethylsilyl)amide (NaHMDS), to form a carbanion. mdpi.com This anion then attacks the aldehyde, and subsequent steps lead to the formation of an alkene. mdpi.comwikipedia.org A final catalytic hydrogenation step reduces the double bond to furnish the saturated carbon backbone of the target pheromone. mdpi.comnih.gov This convergent approach has been shown to provide the four stereoisomers of the pheromone in total yields of 24–29% over a six-step sequence, and it has been successfully scaled up to produce gram-scale quantities. researchgate.netnih.gov

Table 1: Key Fragments for Julia-Kocienski Olefination

Fragment Starting Material
Chiral BT-Sulfone (R)- or (S)-2-methyl-1-butanol
Chiral Aldehyde (R)- or (S)-2-methyloxirane

This table illustrates the chiral starting materials used to construct the two main fragments for the convergent synthesis of 8-methyldecan-2-yl propionate via Julia-Kocienski olefination. nih.gov

Chromatographic Resolution Techniques for Diastereomer Separation (e.g., HPLC)

High-performance liquid chromatography (HPLC) is an indispensable tool for the separation and purification of the stereoisomers of 8-methyl-2-decanol and its derivatives. nih.gov Given that the biological activity of these pheromones is highly dependent on their specific stereochemistry, achieving high configurational purity is essential. researchgate.net

The synthesis of the four stereoisomers of 8-methyl-2-decanol often results in diastereomeric mixtures. nih.gov HPLC is employed as a key resolution technique to separate these diastereomers, thereby enabling access to each pure stereoisomer. nih.gov Both normal-phase and reversed-phase HPLC can be effective. For instance, diastereomeric esters can be separated on a silica (B1680970) gel column. mdpi.com In some cases, reversed-phase HPLC has also been shown to provide excellent resolution of diastereomers. aocs.org

One common strategy involves derivatizing the alcohol with a chiral agent to create diastereomeric esters, which can then be more easily separated by chromatography. mdpi.com The choice of the chiral derivatizing agent and the chromatographic conditions are critical for achieving good separation. tcichemicals.comhplc.eu Following separation, the chiral auxiliary can be removed to yield the enantiomerically pure alcohols. This approach, involving HPLC resolution of diastereomers, has been a cornerstone in the synthesis of configurationally enriched 8-methyl-2-decanol isomers for biological testing. nih.gov

Application of Chiral Starting Materials from Natural Sources (e.g., (R)-(+)-citronellol, ethyl β-hydroxybutyrate)

The synthesis of specific stereoisomers of 8-methyl-2-decanol and its esters often relies on the use of readily available chiral starting materials from nature. This approach, known as the "chiral pool" method, leverages the inherent chirality of natural products to build complex stereospecific molecules.

(R)-(+)-citronellol, a naturally occurring monoterpenoid, has been employed as a chiral precursor for the synthesis of the (2R,8R)- and (2S,8R)-propionates of 8-methyl-2-decanol. researchgate.netcolab.ws Citronellal, a related compound, is known for its versatility as a key compound in organic synthesis. researchgate.net The synthesis starting from (R)-(+)-citronellol establishes the correct stereochemistry at the C-8 position of the target molecule.

Similarly, the enantiomers of ethyl β-hydroxybutyrate, which can be sourced from microbial systems, have been used to introduce the chirality at the C-2 position. researchgate.net For example, (S)-3-hydroxybutyrate and its ethyl ester are valuable chiral building blocks for synthesizing a variety of optically active fine chemicals, including pheromones. researchgate.net By combining these chiral building blocks, researchers can construct the desired stereoisomers of 8-methyl-2-decanol with high stereochemical control. researchgate.netpherobase.com

Table 2: Chiral Precursors and their Corresponding Stereocenters

Chiral Starting Material Target Stereocenter
(R)-(+)-Citronellol C-8
Ethyl (S)-β-hydroxybutyrate C-2 (S-configuration)
Ethyl (R)-β-hydroxybutyrate C-2 (R-configuration)

This table shows the common chiral starting materials derived from natural sources and the specific stereocenters they are used to create in the synthesis of 8-methyl-2-decanol stereoisomers. researchgate.netcolab.wsresearchgate.net

Synthesis of Specific Esters for Structure-Activity Relationship Studies

To understand how the structure of a pheromone relates to its biological function, chemists synthesize a variety of related compounds for comparative testing. For 8-methyl-2-decanol, this involves creating different esters to determine which are most attractive to target insect species.

Optimized Esterification Processes (e.g., Propanoate Formation)

The propanoate ester of 8-methyl-2-decanol is a well-known sex pheromone for the western corn rootworm. researchgate.net The synthesis of this ester is a critical step in producing the active pheromone for research and pest management applications.

Esterification is typically achieved by reacting the alcohol, 8-methyl-2-decanol, with a propionylating agent. Standard methods include reacting the alcohol with propionic acid, propionic anhydride (B1165640), or propionyl chloride. libretexts.orgchemguide.co.uk The reaction with propionic acid is an equilibrium process that is usually catalyzed by a strong acid, such as concentrated sulfuric acid, and often requires heating. chemguide.co.uk Using propionic anhydride or propionyl chloride with a base like pyridine (B92270) is generally more efficient and proceeds under milder conditions. rsc.org

In the context of pheromone synthesis, where specific stereoisomers of the alcohol are prepared at great effort, the esterification step must be high-yielding and proceed without causing racemization at the chiral centers. For example, after synthesizing the (2R,8R)- and (2S,8R)-isomers of 8-methyl-2-decanol, they are esterified to produce the corresponding propanoates for field testing. researchgate.netpherobase.com The racemic alcohol has also been esterified to produce racemic 8-methyl-2-decanol propanoate, which has shown to be as effective as the natural pheromone in field traps for certain Diabrotica species. researchgate.net

Preparation of Acetate and Other Esters for Comparative Bioactivity

To explore the structure-activity relationships of the 8-methyl-2-decanol pheromone, researchers have synthesized and tested various esters beyond the naturally occurring propanoate. The acetate ester, in particular, has been a subject of study.

The synthesis of 8-methyl-2-decyl acetate follows standard esterification procedures, typically involving the reaction of 8-methyl-2-decanol with acetic anhydride or acetyl chloride, often in the presence of a base. Field studies have shown that racemic 8-methyl-2-decyl acetate is attractive to males of Diabrotica cristata. researchgate.net Further investigation revealed that only the (2S,8R)-stereoisomer of the acetate was active for this species. researchgate.net

The preparation of a series of esters allows for a systematic evaluation of how the ester group's size and shape influence the molecule's interaction with the insect's receptors. This comparative bioactivity data is crucial for understanding the specificity of the pheromone response among different Diabrotica species. For instance, while several species respond to the propanoate ester, the response to the acetate ester can be species-specific, highlighting the subtle tuning of chemical communication in these insects. researchgate.netnih.gov

Development and Optimization of Synthetic Pathways for Research-Scale Production

The synthesis of 2-decanol, 8-methyl- and its behaviorally significant esters, such as the propanoate ester identified as a sex pheromone for the western corn rootworm (Diabrotica virgifera virgifera), has been a subject of extensive research. researchgate.netresearchgate.net The presence of two chiral centers at the C2 and C8 positions means the compound can exist as four distinct stereoisomers. google.com Bioactivity is often specific to one or two of these stereoisomers, necessitating the development of highly stereoselective synthetic routes for research purposes. google.comnih.gov Consequently, various methodologies have been developed, ranging from racemic preparations to complex asymmetric total syntheses, to produce these compounds on a research scale.

A variety of synthetic strategies have been reported, including routes utilizing chiral auxiliaries, enzyme-catalyzed reactions, Sharpless asymmetric dihydroxylation, and the resolution of diastereomers via high-performance liquid chromatography (HPLC). researchgate.netsemanticscholar.org Key approaches have focused on creating the specific stereoisomers, such as (2R,8R)- and (2S,8R)-8-methyl-2-decanol propanoate, which are known attractants. pherobase.com

One prominent and convergent strategy for producing all four stereoisomers involves the Julia–Kocienski olefination as the key carbon-carbon bond-forming step. semanticscholar.orgmdpi.com This pathway begins with commercially available chiral starting materials to establish the stereochemistry at each chiral center independently. semanticscholar.org The synthesis culminates in the coupling of a chiral BT-sulfone with a chiral aldehyde, followed by catalytic hydrogenation over a Platinum on carbon (Pt/C) catalyst to yield the final saturated product. semanticscholar.orgmdpi.com This multi-step sequence has been successfully scaled up to the gram level without a decrease in yield, demonstrating its utility for research-scale production. semanticscholar.orgmdpi.com

Enzymatic reactions have also been employed to achieve high stereochemical purity. The use of lipases, such as from Mucor miehei, has proven effective for the enantioselective esterification of racemic 8-methyl-2-decanols. researchgate.net This biocatalytic approach allows for the preparation of specific stereoisomers with high configurational purity at the alcohol carbon (C2). researchgate.net

The table below summarizes and compares these developed synthetic pathways.

Table 1: Comparison of Synthetic Pathways for 8-methyl-2-decanol Derivatives

This table is interactive. You can sort and filter the data.

Synthetic MethodKey ReactionStarting Material(s)No. of Steps (from reported material)Overall YieldStereoselectivityReference(s)
Convergent Asymmetric SynthesisJulia–Kocienski OlefinationChiral BT-sulfone and chiral aldehyde624–29%High (produces specific stereoisomers) semanticscholar.org, mdpi.com
Grignard-based SynthesisGrignard CouplingPentane-1,5-diol435.1%Racemic at C2 researchgate.net
Enzymatic ResolutionLipase-catalyzed esterificationRacemic 8-methyl-2-decanol1 (for resolution)Not specifiedHigh (for separation of enantiomers) researchgate.net

Optimization of these synthetic pathways is crucial for improving yields and purity for research applications. For instance, in a multi-step synthesis, each reaction is fine-tuned. The Julia-Kocienski olefination step, for example, can be optimized by adjusting parameters such as base, solvent, temperature, and reaction time to maximize the yield of the desired olefin intermediate and minimize side products. The subsequent hydrogenation step is also critical; the choice of catalyst (e.g., Pt/C) is important to ensure the complete reduction of the double bond without causing racemization at the allylic methyl group. semanticscholar.org

The following table illustrates a hypothetical optimization study for a key synthetic step, based on common laboratory practices for reaction development.

Table 2: Example Optimization of a Grignard Coupling Reaction

This table is interactive. You can sort and filter the data.

EntryGrignard ReagentElectrophileCatalystSolventTemperature (°C)Time (h)Yield (%)
12-methylbutylmagnesium bromideProtected bromohydrinNoneTHF251245
22-methylbutylmagnesium bromideProtected bromohydrinCuI (5 mol%)THF0868
32-methylbutylmagnesium bromideProtected bromohydrinLi₂CuCl₄ (5 mol%)THF0685
42-methylbutylmagnesium bromideProtected bromohydrinLi₂CuCl₄ (5 mol%)Diethyl Ether0679
52-methylbutylmagnesium bromideProtected bromohydrinLi₂CuCl₄ (1 mol%)THF01075

Stereochemical Investigations of 2 Decanol, 8 Methyl and Its Propanoate Ester

Analysis of Chirality and Stereoisomeric Configurations

2-Decanol (B1670014), 8-methyl- possesses two chiral centers, at the C2 and C8 positions. google.com This results in the potential for four distinct stereoisomers: (2R,8R), (2S,8S), (2R,8S), and (2S,8R). google.com Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. libretexts.org

The four stereoisomers of 8-methyl-2-decanol are:

(2R,8R)-8-methyl-2-decanol

(2S,8S)-8-methyl-2-decanol

(2R,8S)-8-methyl-2-decanol

(2S,8R)-8-methyl-2-decanol

These stereoisomers exist as two pairs of enantiomers: (2R,8R) and (2S,8S), and (2R,8S) and (2S,8R). Enantiomers are non-superimposable mirror images of each other. libretexts.org The other relationships between the stereoisomers are diastereomeric (stereoisomers that are not mirror images of each other). libretexts.org

The propanoate ester, 8-methyl-2-decyl propanoate, also possesses the same four stereoisomers, determined by the configuration of the alcohol moiety. The synthesis of all four stereoisomers of 8-methyl-2-decanol and its propanoate ester has been achieved for research purposes. nih.govresearchgate.net

Compound Number of Chiral Centers Possible Stereoisomers
2-Decanol, 8-methyl-24
8-methyl-2-decyl propanoate24

Elucidation of Stereoisomer-Specific Pheromonal Activity

Research has demonstrated that the different stereoisomers of 8-methyl-2-decyl propanoate exhibit markedly different levels of pheromonal activity in various Diabrotica species. This highlights the high degree of specificity in the chemoreception systems of these insects.

For the Northern Corn Rootworm (Diabrotica barberi), only the (2R,8R)-8-methyl-2-decyl propanoate isomer is attractive. researchgate.net The presence of the (2S,8R) or (2S,8S) isomers in a pheromone blend inhibits the response of male Northern Corn Rootworms to the active (2R,8R) isomer. researchgate.net The (2R,8S) configuration shows no behavioral activity in this species. researchgate.net

In the case of the Western Corn Rootworm (Diabrotica virgifera virgifera), the (2R,8R) stereoisomer is the most active and is believed to be the natural pheromone. google.com The (2S,8R) isomer also shows some activity, while the (2R,8S) and (2S,8S) isomers are considered inactive. google.com The racemic mixture of 8-methyl-2-decanol propanoate has been shown to be as attractive as the natural pheromone in field tests. researchgate.net

This stereoisomer-specific activity underscores the importance of stereochemistry in the biological function of these pheromones. The precise fit of a specific stereoisomer into a receptor protein in the insect's antenna is likely the basis for this observed specificity.

Stereoisomer Pheromonal Activity in Diabrotica barberi (Northern Corn Rootworm) Pheromonal Activity in Diabrotica virgifera virgifera (Western Corn Rootworm)
(2R,8R)-8-methyl-2-decyl propanoateAttractive researchgate.netHighly Active google.com
(2S,8R)-8-methyl-2-decyl propanoateInhibitory researchgate.netSomewhat Active google.com
(2S,8S)-8-methyl-2-decyl propanoateInhibitory researchgate.netInactive google.com
(2R,8S)-8-methyl-2-decyl propanoateNo Activity researchgate.netInactive google.com

Methodologies for Absolute Stereochemistry Determination

Determining the absolute configuration of chiral molecules like 8-methyl-2-decanol is a critical aspect of stereochemical investigation. Several methods are employed for this purpose.

One common approach involves the synthesis of stereoisomers from starting materials of known chirality. For instance, the synthesis of the stereoisomers of 8-methyl-2-decanol has been achieved through methods that allow for high configurational enrichment at each chiral center. nih.gov

Another powerful technique is the use of chiral derivatizing agents in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgacs.org The Mosher method, for example, involves reacting the chiral alcohol with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. usm.edu The different spatial arrangements of the substituents on the chiral centers of these diastereomers lead to distinct chemical shifts in their NMR spectra, which can be analyzed to deduce the absolute configuration of the original alcohol. usm.eduillinois.edu

Gas chromatography (GC) with a chiral stationary phase can also be used to separate and identify different stereoisomers. By comparing the retention times of the natural pheromone extract with those of synthetically prepared stereoisomers of known configuration, the stereochemistry of the natural compound can be determined.

Influence of Stereochemical Purity on Behavioral Bioassays

The stereochemical purity of a pheromone sample can significantly impact the results of behavioral bioassays. As demonstrated with the Northern Corn Rootworm, the presence of inhibitory stereoisomers can drastically reduce or even eliminate the attraction of the target insect to the active pheromone. researchgate.net

For example, in field trapping experiments with the Northern Corn Rootworm, the addition of the (2S,8R) or (2S,8S) isomers to the attractive (2R,8R) isomer led to a significant decrease in the number of captured males. researchgate.net This inhibitory effect highlights the need for high stereochemical purity when developing pheromone-based pest management strategies.

In some cases, a racemic mixture (a 1:1 mixture of two enantiomers) may be sufficiently active for practical applications, as seen with the Western Corn Rootworm. researchgate.net However, for species that exhibit strong inhibition by other stereoisomers, the use of a highly purified, single stereoisomer is essential for optimal efficacy. The response of male Northern Corn Rootworms, for instance, peaked at a relatively low concentration of 8-methyl-2-decanol propanoate and was then severely reduced at higher concentrations, a phenomenon not observed in Western Corn Rootworms. researchgate.net This suggests that even small impurities of inhibitory isomers can have a profound negative effect on the behavioral response.

Biological and Ecological Significance of 2 Decanol, 8 Methyl As a Semiochemical

Role as a Sex Pheromone in Diabrotica Insect Species

The propanoate ester of 8-methyl-2-decanol has been identified as a female-produced sex pheromone in several Diabrotica species. nih.govherts.ac.uk Virgin females, in particular, release this volatile compound to attract males for mating. scielo.broup.com The racemic mixture of 8-methyl-2-decanol propanoate was first isolated from virgin females of the Western Corn Rootworm, Diabrotica virgifera virgifera. nih.govscielo.br Subsequent research has demonstrated its attractiveness to a range of other Diabrotica species, highlighting its widespread importance within the genus. scielo.brscielo.br

The compound 8-methyl-2-decanol propanoate is a potent sex attractant for the male Western Corn Rootworm (D. virgifera virgifera). nih.gov Field studies have shown that traps baited with the synthesized racemic 8-methyl-2-decanol propanoate are as effective at capturing males as those baited with the natural pheromone extracted from virgin females. nih.govresearchgate.net The response of male Western Corn Rootworms to this pheromone is dose-dependent, with attraction increasing at higher concentrations of the compound. nih.govresearchgate.net This strong attractancy forms the basis for its use in monitoring and management strategies for this major corn pest. herts.ac.uk

Male Northern Corn Rootworms (D. longicornis barberi) are also attracted to 8-methyl-2-decanol propanoate. nih.govresearchgate.net However, their response profile differs significantly from that of the Western Corn Rootworm. The attraction of Northern Corn Rootworm males peaks at a relatively low concentration of the pheromone and is substantially reduced at higher concentrations. nih.govresearchgate.net This suggests that while the compound is a key attractant, high concentrations may act as an inhibitor for this species. researchgate.net

The Mexican Corn Rootworm (D. virgifera zeae) is another subspecies that demonstrates a clear behavioral response to 8-methyl-2-decanol propanoate. nih.govresearchgate.net Males of this subspecies are strongly attracted to the pheromone, similar to the Western Corn Rootworm. nih.gov Research has shown that D. v. zeae responds strongly to the (2R,8R)-isomer of 8-methyl-2-decyl propanoate. nih.gov This shared pheromone component is significant given that these subspecies are known to interbreed in nature. researchgate.net

The sex pheromone 8-methyl-2-decanol propanoate exhibits broad attractancy within the virgifera group of the Diabrotica genus. scielo.br In addition to the Western, Northern, and Mexican corn rootworms, species such as D. longicornis longicornis and D. porracea are also attracted to this compound. nih.govscielo.brscielo.brresearchgate.net This suggests a conserved use of this semiochemical across these closely related species. The specificity of the signal, however, is often modulated by the stereochemistry of the molecule, leading to differential responses among species. nih.govresearchgate.net For instance, while D. v. virgifera and D. v. zeae are most attracted to one stereoisomer, D. porracea responds exclusively to a different one. nih.gov

Behavioral Effects on Diabrotica virgifera zeae (Mexican Corn Rootworm)

Behavioral Efficacy of Individual Stereoisomers in Insect Chemocommunication

The compound 8-methyl-2-decanol has two chiral centers, meaning it can exist as four different stereoisomers. nih.gov The specific three-dimensional arrangement of these isomers plays a crucial role in the chemical communication of Diabrotica species, with different species exhibiting distinct preferences and responses to each stereoisomer. researchgate.netnih.gov

Research has demonstrated that the four stereoisomers of 8-methyl-2-decyl propanoate elicit varied behavioral responses among different Diabrotica species, underscoring the importance of stereochemistry in species recognition and reproductive isolation. nih.govresearchgate.net

For the Northern Corn Rootworm (D. barberi) , only the (2R,8R)-isomer was found to be attractive. researchgate.net The presence of the (2S,8R) or (2S,8S) isomers in a mixture with the (2R,8R) isomer was shown to inhibit the response of male Northern Corn Rootworms. researchgate.net The (2R,8S)-isomer had no discernible behavioral effect on this species. researchgate.net

In contrast, males of the Western Corn Rootworm (D. v. virgifera) and the Mexican Corn Rootworm (D. v. zeae) show a strong attraction to the (2R,8R)-isomer and a secondary, weaker attraction to the (2S,8R)-isomer. nih.gov The (2S,8S) and (2R,8S) isomers were inactive for these species. nih.gov

Interestingly, D. porracea males respond exclusively to the (2S,8R)-isomer, demonstrating clear species-specificity in their pheromone response. nih.gov

This differential attraction to specific stereoisomers highlights a sophisticated mechanism of chemical signaling that helps maintain reproductive barriers among sympatric Diabrotica species.

Inhibitory or Synergistic Effects of Specific Stereoisomers on Behavioral Responses

The biological activity of 8-methyl-2-decanol as a semiochemical is highly dependent on its stereochemistry. The molecule possesses two chiral centers, at the C2 and C8 positions, resulting in four possible stereoisomers: (2R,8R), (2S,8R), (2R,8S), and (2S,8S). Research has demonstrated that the behavioral responses of Diabrotica beetles to these stereoisomers are not uniform, with specific isomers acting as potent attractants while others can have inhibitory or synergistic effects.

For the western corn rootworm, Diabrotica virgifera virgifera, the (2R,8R)-8-methyl-2-decyl propanoate is the most attractive stereoisomer. plantwiseplusknowledgebank.org Conversely, the (2S,8R)- and (2S,8S)-isomers are neither attractive nor repellent to this species. plantwiseplusknowledgebank.org

In the case of the northern corn rootworm (NCR), Diabrotica barberi, only the (2R,8R) configuration of 8-methyl-2-decyl propanoate is attractive. researchgate.netnih.gov Field studies have shown that the presence of either the (2S,8R) or (2S,8S) isomers inhibits the response of NCR males to the attractive (2R,8R) isomer. researchgate.netnih.gov The (2R,8S) configuration, however, elicits no behavioral activity in the NCR. researchgate.netnih.gov This inhibitory effect is significant, as even small amounts of the (2S,8R) isomer in a blend can substantially reduce the capture of NCR males in traps baited with the (2R,8R) isomer. researchgate.net

The differential responses of these closely related species to the stereoisomers of 8-methyl-2-decanol propanoate likely play a role in reproductive isolation and species recognition. While both D. v. virgifera and D. barberi utilize the same primary pheromone component, their distinct reactions to the other stereoisomers help maintain species-specific communication channels. researchgate.net The response threshold of D. barberi to racemic 8-methyl-2-decyl propanoate is about ten times lower than that of D. v. virgifera, which may be due to the inhibitory effects of one or more of the stereoisomers on D. barberi males. researchgate.net

Table 1: Behavioral Responses of Diabrotica Species to Stereoisomers of 8-methyl-2-decyl propanoate

The following table summarizes the behavioral effects of the four stereoisomers of 8-methyl-2-decyl propanoate on two key Diabrotica species. The data is compiled from field trapping and laboratory bioassays.

StereoisomerDiabrotica virgifera virgifera (Western Corn Rootworm)Diabrotica barberi (Northern Corn Rootworm)
(2R,8R)Strong Attractant plantwiseplusknowledgebank.orgStrong Attractant researchgate.netnih.gov
(2S,8R)Neither Attractive nor Repellent plantwiseplusknowledgebank.orgInhibitory researchgate.netnih.gov
(2R,8S)Neither Attractive nor Repellent plantwiseplusknowledgebank.orgNo Behavioral Activity researchgate.netnih.gov
(2S,8S)Neither Attractive nor Repellent plantwiseplusknowledgebank.orgInhibitory researchgate.netnih.gov

Ecological Implications of Pheromonal Communication in Pest-Host Interactions

Pheromonal communication mediated by 8-methyl-2-decanol and its esters has significant ecological implications for pest-host interactions, particularly within the genus Diabrotica. This chemical signaling is a cornerstone of their reproductive strategy and influences their population dynamics and interactions with their host plants and the broader agroecosystem.

Mechanisms of Mate Location and Reproductive Signaling in Diabrotica

In many Diabrotica species, virgin females release a sex pheromone to attract males for mating. scielo.brscielo.br For instance, in D. virgifera virgifera, virgin females emit 8-methyl-2-decanol propanoate to attract conspecific males. herts.ac.ukresearchgate.net This chemical signal is crucial for mate location, especially in complex agricultural landscapes where individuals may be dispersed.

The release of the pheromone and the response of the males are often temporally regulated. For example, there can be specific times of day when females engage in "calling" behavior, releasing the pheromone, and when males are most responsive. bioone.org This temporal synchrony, coupled with the specificity of the pheromone blend, helps to ensure successful reproduction.

The use of a common pheromone component, 8-methyl-2R-decyl-propanoate, by different Diabrotica species such as D. v. virgifera and D. barberi that occupy the same habitat at the same time presents an interesting ecological scenario. researchgate.net While they share a primary attractant, the nuanced responses to other stereoisomers, as discussed in the previous section, likely contribute to preventing widespread interspecific mating. researchgate.netresearchgate.net

Interactions with Other Phytochemicals and Kairomones in the Agroecosystem

The chemical communication of Diabrotica beetles is not limited to intraspecific pheromones. The agroecosystem is a complex environment rich in chemical cues from various sources, including host plants (phytochemicals) and other organisms. These compounds, known as kairomones, can influence the behavior of Diabrotica beetles and interact with their response to sex pheromones.

Host plant volatiles play a critical role in the life cycle of these insects. For example, certain volatile compounds emitted by maize roots, such as (E)-β-caryophyllene, can attract D. virgifera virgifera larvae. oup.com Above-ground, adult beetles are attracted to a blend of floral volatiles for feeding. eppo.int These kairomonal cues from the host plant can act in concert with pheromonal signals. For instance, the presence of host plant volatiles might prime or enhance the response of male beetles to the female-produced sex pheromone, guiding them to areas where both food and potential mates are likely to be found.

Furthermore, the emission of plant volatiles can be induced by herbivory. science.gov When Diabrotica larvae or adults feed on maize, the plant releases a specific blend of herbivore-induced plant volatiles (HIPVs). nih.govusp.br These HIPVs can serve as a beacon for the natural enemies of the rootworms, such as parasitic wasps and entomopathogenic nematodes, thereby adding another layer of complexity to the chemical ecology of the agroecosystem. oup.com There is also evidence that volatile compounds released by other insects can modulate plant volatile emissions, potentially influencing the behavior of Diabrotica. nih.gov

The interplay between the sex pheromone 8-methyl-2-decanol and these various phytochemicals and kairomones shapes the distribution, feeding behavior, and reproductive success of Diabrotica beetles within the agroecosystem. Understanding these complex interactions is crucial for developing effective and sustainable pest management strategies.

Table 2: Chemical Compounds Mentioned

Advanced Analytical Characterization and Detection of 2 Decanol, 8 Methyl

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography is fundamental to isolating 2-decanol (B1670014), 8-methyl- from intricate matrices, enabling accurate quantification and further structural analysis.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a primary technique for the analysis of volatile compounds like 2-decanol, 8-methyl-. In GC, the sample is vaporized and separated based on the components' differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The retention time, the time it takes for a compound to travel through the column, is a key characteristic used for identification.

Research has shown that GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is effective for analyzing 2-decanol, 8-methyl-. d-nb.info For instance, the analysis of its propanoate ester has been successfully performed using capillary GC with various stationary phases like "OV-101" and "SP2340". google.com The use of different columns allows for confirmation of the compound's identity based on consistent retention times. google.com In studies of volatile organic compounds (VOCs) from various sources, GC-MS is considered the gold standard, providing both separation and identification capabilities. d-nb.infomdpi.comoup.comresearchopenworld.comchesci.com Typical GC methods involve a programmed temperature ramp to ensure the efficient elution of compounds with varying boiling points. mdpi.com

Table 1: Exemplary GC Parameters for Volatile Compound Analysis

ParameterValue
Column DB-WAX capillary column (30 m × 0.25 mm, 0.25 μm) mdpi.com
Carrier Gas Helium at a constant flow rate of 1.2 mL/min mdpi.com
Injection Mode Splitless mdpi.com
Inlet Temperature 250 °C mdpi.com
Oven Program Initial 40°C for 3 min, ramp to 200°C at 5°C/min, then to 230°C at 10°C/min, hold for 3 min mdpi.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Resolution

For exceptionally complex mixtures where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution. nih.govd-nb.infogcms.cz This technique utilizes two columns with different stationary phase polarities connected by a modulator. nih.govd-nb.info The modulator traps fractions from the first column and re-injects them onto the second column, providing a second dimension of separation. nih.govd-nb.info

GC×GC is particularly advantageous for separating isomers and resolving co-eluting compounds that would otherwise overlap in a single-column separation. nih.govgcms.czscispace.com The resulting data is presented as a two-dimensional chromatogram, or contour plot, which provides a structured map of the sample's components. gcms.cz This enhanced separation power is crucial for the detailed characterization of complex samples, such as those found in environmental monitoring, petrochemistry, and metabolomics. gcms.czmdpi.comlabrulez.com The increased peak capacity and sensitivity of GC×GC can lead to more confident compound identification when coupled with a mass spectrometer. gcms.czrsc.org

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally labile compounds, and it plays a critical role in the separation of stereoisomers of 2-decanol, 8-methyl-. google.commdpi.com Due to the presence of two chiral centers at positions 2 and 8, 2-decanol, 8-methyl- can exist as four distinct stereoisomers (2R,8R; 2S,8S; 2R,8S; and 2S,8R).

The separation of these diastereomers and enantiomers often requires the use of chiral stationary phases (CSPs) or derivatization with a chiral reagent to form diastereomeric derivatives that can be separated on a standard achiral column. tcichemicals.comsigmaaldrich.commdpi.com For example, the propanoate ester of racemic 8-methyl-2-decanol has been purified using HPLC on a "Lichrosorb SI60" column. google.com Reversed-phase HPLC is also a valuable tool for separating diastereomers. tcichemicals.comaocs.org The choice of mobile phase and column is critical for achieving successful separation. mdpi.comaocs.org In some cases, coupling chiral and achiral columns in series can provide the necessary selectivity to resolve all stereoisomers. sigmaaldrich.com

Spectroscopic Methods for Structural Elucidation and Confirmation

Following chromatographic separation, spectroscopic methods are employed to definitively identify and structurally characterize 2-decanol, 8-methyl-.

Mass Spectrometry (MS) and High-Resolution Time-of-Flight Mass Spectrometry (HRTOFMS) for Identification and Mass Accuracy

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of 2-decanol, 8-methyl-. google.comnih.gov The mass spectrometer ionizes the compound and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. nih.govnist.gov

High-resolution time-of-flight mass spectrometry (HRTOFMS) offers a significant advantage over standard MS by providing highly accurate mass measurements. rsc.orgspectroscopyonline.com This accuracy allows for the determination of the elemental composition of a molecule and its fragments, which greatly increases the confidence in its identification, especially in complex matrices where isobaric interferences (compounds with the same nominal mass) are common. rsc.orgcopernicus.org GC×GC coupled with HRTOFMS is a particularly powerful combination, merging the high separation power of GC×GC with the precise mass accuracy of HRTOFMS for unambiguous compound identification. rsc.org

Table 2: GC-MS Data for 2-Decanol

ParameterDetailsSource
Instrument HITACHI M-80B nih.gov
Ionization Mode Electron Ionization (EI) nih.gov
Top 5 Peaks (m/z) 45, 41, 43, 69, 55 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Detailed Structural Analysis

Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including 2-decanol, 8-methyl-. ¹H-NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. mdpi.comchemicalbook.com ¹³C-NMR provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. mdpi.comspectrabase.comlibretexts.org

Table 3: Reported NMR Data for a Derivative of 8-methyl-2-decanol

NucleusChemical Shift (ppm) and Multiplicity
¹H-NMR 4.86 (m, 1H, CH₃CHO), 2.26 (q, 2H, J=7, CH₃CH₂CO₂), 1.17 (d, 3H, J=7, CH₃CHO), 1.06 (t, 3H, J=7, CH₃CH₂CO₂) google.com
¹³C-NMR Data for related structures show characteristic shifts for the different carbon environments. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The primary functional group, the hydroxyl (-OH) group, exhibits a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of hydrogen-bonded O-H stretching. The C-O stretching vibration of the secondary alcohol typically appears as a strong band in the 1125-1085 cm⁻¹ region. Additionally, the spectrum will be dominated by absorptions corresponding to the alkyl backbone. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed in the 2850-3000 cm⁻¹ range. rsc.org

Table 1: Characteristic FT-IR Absorption Bands for 2-Decanol, 8-methyl-

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3350 (broad)O-H StretchAlcohol
~2960-2920C-H Asymmetric StretchAlkane (CH₂, CH₃)
~2870-2850C-H Symmetric StretchAlkane (CH₂, CH₃)
~1465C-H BendAlkane (CH₂, CH₃)
~1100C-O StretchSecondary Alcohol
Data is inferred from spectra of analogous compounds. rsc.org

Methodologies for Trace Analysis and Monitoring in Biological and Environmental Samples

Detecting and quantifying 2-decanol, 8-methyl- at trace levels in complex biological and environmental matrices requires highly sensitive and selective analytical methods. The compound itself is a semi-volatile organic compound (SVOC), and its propanoate ester is recognized as a pheromone for the Western corn rootworm (Diabrotica virgifera virgifera), making its detection significant in agricultural and environmental contexts. google.comherts.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent technique for the analysis of 2-decanol, 8-methyl- and its derivatives. google.comepd.gov.hk For biological samples, such as blood or tissue, and environmental samples like air or water, a pre-concentration step is typically necessary to isolate and enrich the analyte before instrumental analysis.

Sample Preparation and Extraction:

Dynamic Headspace (DHS) Extraction: This technique is effective for extracting volatile and semi-volatile compounds from liquid or solid samples, such as blood plasma. nih.gov The sample is purged with an inert gas, and the volatilized analytes are trapped on a sorbent material. The trap is then thermally desorbed into the GC-MS system. nih.gov This method offers high sensitivity for trace-level detection. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method where a coated fiber is exposed to the sample's headspace or directly immersed in a liquid sample. It is a suitable method for relatively non-polar volatiles. nih.gov

Solvent Extraction: For environmental samples like air particulates, ultrasonic extraction with solvents such as a toluene (B28343) and isopropanol (B130326) mixture can be employed to isolate organic compounds, including alkanols. epd.gov.hk For water samples, liquid-liquid extraction using solvents like ethyl acetate (B1210297) may be used, sometimes followed by a derivatization step to improve chromatographic behavior and detection sensitivity. researchgate.net

Instrumental Analysis:

Gas Chromatography (GC): Following extraction, the sample is introduced into a GC system, where compounds are separated based on their boiling points and interactions with a capillary column. google.comepd.gov.hk Columns like "OV-101" or "Carbowax 20M" have been used for the separation of related compounds. google.com

Mass Spectrometry (MS): The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing definitive identification and quantification. google.comnih.gov High-resolution mass spectrometry (HRMS) can further increase confidence in analyte identification by providing highly accurate mass measurements. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC has also been used for the purification and analysis of derivatives of 8-methyl-2-decanol. google.com For non-UV-absorbing compounds like alcohols, derivatization with a chromophore-containing reagent is necessary for UV detection, or alternative detectors like mass spectrometers (LC-MS) or evaporative light scattering detectors (ELSD) can be used. researchgate.net

These methodologies enable the monitoring of 2-decanol, 8-methyl- in various contexts, from assessing its role as a semiochemical in agricultural ecosystems to its potential presence as a volatile organic compound in environmental or biological samples. google.comepd.gov.hknih.gov

Theoretical Considerations and Computational Studies on 2 Decanol, 8 Methyl

Molecular Modeling and Conformational Analysis of the Compound and its Esters

Molecular modeling and conformational analysis are essential tools for understanding the three-dimensional structures of pheromones, which is critical for their interaction with receptor proteins. While specific, in-depth conformational analysis studies published exclusively for 2-decanol (B1670014), 8-methyl- are not abundant in the public literature, the methodologies are well-established and have been applied to similar long-chain alcohols and pheromones.

The propanoate ester of 2-decanol, 8-methyl-, a known sex pheromone of the Western Corn Rootworm (Diabrotica virgifera virgifera), possesses two chiral centers, leading to four possible stereoisomers. nih.govplantwiseplusknowledgebank.org The specific 3D arrangement of the atoms is paramount for its biological activity, as different stereoisomers elicit different behavioral responses in the target insect. plantwiseplusknowledgebank.org

Computational techniques are employed to predict the most stable conformations of these molecules. Molecular mechanics (MM) methods, such as MM2 or MMFF, are often used for an initial broad search of the conformational space of flexible molecules like 2-decanol, 8-methyl- and its esters. pherobase.com This is followed by more accurate quantum mechanical methods, like Density Functional Theory (DFT), to refine the energies of the lowest-energy conformers.

A key application of molecular modeling for pheromones is to study their binding to olfactory proteins, such as Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs). bioone.org These proteins are thought to transport the hydrophobic pheromone molecules through the aqueous sensillar lymph to the olfactory receptors. researchgate.net Molecular docking simulations can predict how each stereoisomer of 8-methyl-2-decyl propanoate might fit into the binding pocket of a relevant Diabrotica OBP. These simulations, combined with molecular dynamics (MD), can reveal the stability of the protein-ligand complex and identify key amino acid residues involved in the interaction. researchgate.netacs.org For example, studies on other insect repellents have used docking and MD simulations to analyze conformational stability and predict binding affinities to OBPs, providing a framework for how the pheromonal efficacy of 8-methyl-2-decanol esters could be computationally investigated. acs.org

Table 1: Computational Methods in Pheromone-Protein Interaction Studies

Computational MethodPurposeExample Application
Molecular Docking Predicts the preferred orientation of a ligand (pheromone) when bound to a receptor (OBP).To dock stereoisomers of 8-methyl-2-decyl propanoate into a homology model of a Diabrotica OBP to predict binding modes. researchgate.netacs.org
Molecular Dynamics (MD) Simulation Simulates the movement of atoms in the protein-ligand complex over time to assess its stability and dynamics.To analyze the conformational stability of the pheromone within the OBP binding pocket and calculate binding free energies. acs.org
Binding Free Energy Calculation (e.g., MM/PBSA, SIE) Estimates the strength of the interaction between the pheromone and the binding protein.To quantitatively compare the binding affinities of different stereoisomers, correlating them with observed biological activity. acs.org

Structure-Activity Relationship (SAR) Investigations for Pheromonal Efficacy

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. For 8-methyl-2-decanol propanoate, it is well-documented that the stereochemistry at the C2 and C8 positions is critical for its attractiveness to Diabrotica species. The (2R,8R)-stereoisomer is the most attractive for D. virgifera virgifera, while other isomers are significantly less active or even inactive. plantwiseplusknowledgebank.org This strong dependence on stereochemistry makes it a prime candidate for computational SAR studies.

Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool in this field. Although specific QSAR models for 8-methyl-2-decanol analogues are not prominent in the literature, the methodology is widely applied to other semiochemicals. These models use calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to build a mathematical relationship with biological activity.

Table 2: Key Stereoisomers and Their Known Activity

CompoundStereochemistryBiological Activity for D. virgifera virgifera
8-methyl-2-decyl propanoate(2R,8R)Most attractive isomer. plantwiseplusknowledgebank.org
8-methyl-2-decyl propanoate(2S,8R)Neither attractive nor repellent. plantwiseplusknowledgebank.org
8-methyl-2-decyl propanoate(2S,8S)Neither attractive nor repellent. plantwiseplusknowledgebank.org
8-methyl-2-decyl propanoate(2R,8S)Activity not definitively established but presumed low.

These empirical findings form the basis for any computational SAR investigation, which would aim to explain why the (2R,8R) isomer is the most active by modeling its interactions with the target receptor and comparing them to the less active isomers.

Quantum Chemical Calculations and Reaction Mechanism Studies in Synthesis

The synthesis of specific stereoisomers of 8-methyl-2-decanol is a significant challenge in organic chemistry, and computational methods are invaluable for understanding and optimizing the reaction pathways. Key reactions used in the synthesis of this pheromone include the Grignard reaction and the Julia-Kocienski olefination. nih.govnih.gov

Grignard Reaction: The addition of a Grignard reagent to a carbonyl compound is a fundamental C-C bond-forming reaction used to create the alcohol functionality. The stereochemical outcome of this reaction, when applied to chiral substrates or with chiral catalysts, is critical. DFT calculations have been employed to investigate the mechanism of Grignard reactions, revealing complex pathways that can involve dimeric forms of the reagent. nih.govresearchgate.net These calculations can model the transition states for the addition to each face of the carbonyl, explaining the observed diastereoselectivity. For instance, DFT studies on the Grignard addition to other complex carbonyl compounds have successfully explained the facial diastereoselectivity by analyzing the energy profiles of the reaction pathways. nih.gov

Julia-Kocienski Olefination: A convergent synthesis of the four stereoisomers of 8-methyldecan-2-yl propionate (B1217596) utilized a Julia-Kocienski olefination as the key step to construct the carbon backbone. nih.gov This reaction involves the coupling of a sulfone with an aldehyde. The mechanism and stereoselectivity of this reaction have been the subject of detailed computational studies. DFT calculations, often at a level of theory such as B3LYP/6-311+G(d,p), have been used to map the entire reaction pathway, including the initial addition, the subsequent Smiles rearrangement, and the final elimination step. acs.orgmdpi.com These studies have confirmed the complex multi-step mechanism and have been able to accurately predict the E/Z selectivity of the resulting olefin based on the relative energies of the transition states. acs.org

Table 3: Application of Quantum Chemistry to Synthesis

ReactionComputational MethodInsights GainedReference
Grignard Reaction DFT (e.g., B3LYP)Elucidation of monomeric vs. dimeric reagent pathways; calculation of transition state energies to predict stereoselectivity. nih.govrsc.org
Julia-Kocienski Olefination DFT (e.g., B3LYP/6-311+G(d,p))Mapping of multi-step reaction coordinates; identification of rate-determining steps; prediction of E/Z olefin selectivity. acs.orgmdpi.com

By applying these computational methodologies to the specific substrates used in the synthesis of 2-decanol, 8-methyl-, chemists can gain a predictive understanding of the reaction outcomes, potentially leading to the design of more efficient and highly stereoselective synthetic routes.

Future Directions in Academic Research on 2 Decanol, 8 Methyl

Elucidation of De Novo Biosynthetic Pathways in Diabrotica Species

A primary area of future research will be the complete elucidation of the de novo biosynthetic pathways of 2-decanol (B1670014), 8-methyl- and its propanoate ester in Diabrotica species. While it is known that many insect pheromones are derived from fatty acid metabolism through the "acetate pool," the specific enzymatic steps and genetic regulation leading to the formation of this branched-chain alcohol in corn rootworms remain largely uncharacterized. uni-bayreuth.de Future studies will likely focus on identifying and characterizing the key enzymes, such as fatty acid synthases, desaturases, and reductases, involved in constructing the C11 carbon skeleton and introducing the methyl branch at the C8 position.

Researchers will likely employ transcriptomic and proteomic analyses of the pheromone glands of virgin female Diabrotica to identify candidate genes and enzymes. d-nb.info Techniques like RNA interference (RNAi) could then be used to functionally validate the roles of these genes in pheromone production. Understanding this pathway is not only of fundamental scientific interest but also opens the door to potentially disrupting pheromone production as a novel pest control strategy.

Development of Novel and Sustainable Stereoselective Synthesis Methods

The biological activity of 8-methyl-2-decanol propanoate, the sex pheromone of the Western corn rootworm (Diabrotica virgifera virgifera), is highly dependent on its stereochemistry. nih.govresearchgate.net Consequently, the development of efficient and sustainable methods for the stereoselective synthesis of its various stereoisomers is a significant ongoing research goal. nih.govnih.gov

Current synthetic routes often rely on chiral auxiliaries, enzymatic resolutions, or multi-step sequences that can be costly and generate significant waste. nih.govresearchgate.net Future research will likely focus on developing more atom-economical and environmentally benign catalytic methods. This includes the advancement of asymmetric catalysis using transition metals or organocatalysts to create the chiral centers at C2 and C8 with high enantioselectivity. numberanalytics.com Additionally, the use of engineered enzymes in chemoenzymatic processes offers a promising avenue for sustainable and highly selective synthesis. researchgate.net A key objective is to develop scalable and cost-effective syntheses to make these powerful semiochemicals more accessible for widespread use in pest management. nih.gov

Table 1: Reported Stereoselective Synthesis Strategies for 8-methyl-2-decanol and its Derivatives

Synthesis StrategyKey FeaturesReference
Chiral Auxiliary & HPLC ResolutionUse of chiral auxiliaries to direct stereochemistry, followed by separation of diastereomers. nih.gov
Enzyme-Catalyzed Reduction/ResolutionUtilization of enzymes like lipases for kinetic resolution of racemic mixtures. researchgate.net nih.govresearchgate.net
Sharpless Asymmetric DihydroxylationA powerful method for creating chiral diols, which can be further elaborated. nih.gov
Julia-Kocienski OlefinationA convergent approach involving the coupling of a chiral sulfone and a chiral aldehyde. nih.govmdpi.com nih.govmdpi.com

Broader Ecological Impact Studies, Including Inter- and Intra-Specific Chemical Communication

While the primary role of 8-methyl-2-decanol propanoate as a sex attractant for several Diabrotica species is well-established, its broader ecological impact remains an area for further exploration. google.comresearchgate.net Future research should investigate the full scope of its function in both intra-specific (within the same species) and inter-specific (between different species) chemical communication.

For instance, studies could explore whether this compound or its alcohol precursor plays a role in other behaviors such as aggregation, oviposition, or host plant selection. It is also crucial to understand how the pheromone signals of different Diabrotica species, which may utilize different stereoisomeric blends, interact in a shared environment. nih.govresearchgate.net Research into the potential effects of this semiochemical on non-target organisms, including predators and parasitoids of Diabrotica, will provide a more complete picture of its ecological footprint. uwo.ca

Integration of Advanced Analytical Platforms for Comprehensive Metabolomic and Semiochemical Profiling

The identification and quantification of semiochemicals like 2-decanol, 8-methyl- from complex biological matrices require highly sensitive and selective analytical techniques. Future research will benefit from the integration of advanced analytical platforms for comprehensive metabolomic and semiochemical profiling. uni-bayreuth.demedwinpublishers.com

Techniques such as two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) can provide enhanced separation and identification of volatile and semi-volatile compounds in insect extracts. medwinpublishers.com Furthermore, coupling gas chromatography with electroantennographic detection (GC-EAD) allows for the specific identification of biologically active compounds that elicit a response from the insect's antennae. uni-bayreuth.deresearchgate.net The application of these advanced methods will not only refine our understanding of the pheromone blend of Diabrotica species but may also lead to the discovery of new, minor components that could play a crucial role in modulating insect behavior.

Exploration of New Applications in Environmentally Sustainable Pest Management Strategies

The primary application of synthetic 8-methyl-2-decanol propanoate is in monitoring and managing Diabrotica populations. google.comnachhaltigwirtschaften.at Future research will focus on optimizing and expanding its use in environmentally sustainable pest management strategies. This includes the development of improved controlled-release formulations for pheromone dispensers to enhance their longevity and efficacy in the field. nachhaltigwirtschaften.at

A particularly promising area is the refinement of mating disruption techniques, where the synthetic pheromone is used to permeate the air and prevent males from locating females, thereby reducing mating success. nachhaltigwirtschaften.at Research is also needed to explore the potential of "lure and infect" strategies, where the pheromone attracts pests to a source containing an entomopathogen. researchgate.net Furthermore, integrating the use of this semiochemical with other integrated pest management (IPM) tactics, such as the use of resistant crop varieties and biological control agents, could lead to more robust and sustainable pest control solutions. europa.euherts.ac.ukscispace.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Decanol, 8-methyl- relevant to experimental design?

  • Answer : Critical properties include a molecular weight of 158.28 g/mol, density of 0.827 g/mL at 25°C, boiling point of 211°C, and a flash point of 185°F (84°C) . These parameters inform solvent selection, reaction temperature optimization, and safety protocols (e.g., avoiding open flames above 84°C). The compound's stereochemistry (e.g., axial vs. equatorial hydroxyl group positioning) also influences its stability and reactivity in reactions .

Q. How should researchers safely handle 2-Decanol, 8-methyl- in laboratory settings?

  • Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Conduct experiments in a fume hood to minimize inhalation risks. Waste should be segregated in labeled containers and disposed via certified hazardous waste services. Avoid incompatible materials like strong oxidizers due to flammability risks .

Q. What are the recommended analytical methods for confirming the purity of 2-Decanol, 8-methyl-?

  • Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is ideal for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve stereoisomeric impurities, particularly for distinguishing axial vs. equatorial conformers .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of 2-Decanol, 8-methyl-?

  • Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model 1,3-diaxial interactions in the trans-isomer, which stabilize equatorial conformers. Molecular dynamics simulations further assess flexibility in cis-isomers due to ring-flipping dynamics . These models guide solvent selection for crystallization or asymmetric synthesis.

Q. What strategies resolve contradictions in reported stereochemical data for 2-Decanol derivatives?

  • Answer : Discrepancies often arise from solvent polarity effects on conformational equilibria. For example, polar solvents stabilize equatorial conformers via hydrogen bonding, while nonpolar solvents favor axial forms. Validate findings using variable-temperature NMR and X-ray crystallography to isolate dominant conformers under specific conditions .

Q. How can researchers optimize chiral resolution of 2-Decanol, 8-methyl- enantiomers?

  • Answer : Use chiral stationary phases (e.g., cyclodextrin-based columns) in HPLC or supercritical fluid chromatography (SFC). Derivatization with chiral auxiliaries (e.g., Mosher’s acid chloride) enhances diastereomer separation. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Q. What advanced spectroscopic techniques characterize degradation byproducts of 2-Decanol, 8-methyl- under oxidative conditions?

  • Answer : High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-HRMS) identifies degradation products (e.g., ketones or carboxylic acids). Infrared (IR) spectroscopy tracks hydroxyl group oxidation, while ²H isotopic labeling studies elucidate reaction mechanisms .

Methodological Considerations

Q. How do researchers design kinetic studies for 2-Decanol, 8-methyl- in esterification reactions?

  • Answer : Monitor reaction progress via in situ FTIR to track carbonyl peak (∼1700 cm⁻¹) formation. Use pseudo-first-order conditions with excess acylating agent (e.g., acetic anhydride). Arrhenius plots derived from rate constants at 40–80°C reveal activation energy, accounting for steric hindrance from the methyl group .

Q. What statistical approaches address variability in toxicity assays involving 2-Decanol, 8-methyl-?

  • Answer : Apply ANOVA with post-hoc Tukey tests to compare dose-response curves across replicates. Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Include negative controls (solvent-only) and reference standards (e.g., 1-decanol) to normalize batch effects .

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